N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
CAS No.: 946333-23-9
Cat. No.: VC7105818
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946333-23-9 |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.39 |
| IUPAC Name | N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C20H19N3O3/c1-13-9-10-14(2)16(11-13)21-20(25)19-17(26-3)12-18(24)23(22-19)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,21,25) |
| Standard InChI Key | ISAPRDPVYJGVCT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,6-dihydropyridazine ring substituted at positions 1, 3, 4, and 6. Key components include:
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Position 1: A phenyl group (C6H5)
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Position 3: A carboxamide moiety linked to a 2,5-dimethylphenyl group
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Position 4: A methoxy group (-OCH3)
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Position 6: A ketone (=O)
The IUPAC name, N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide, reflects this substitution pattern .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H19N3O3 | |
| Molecular Weight | 349.39 g/mol | |
| SMILES Notation | CC1=CC(=C(C=C1)C)NC(=O)C2=NN(CC3=CC=CC=C3)C(=O)C=C2OC | |
| InChI Key | ISAPRDPVYJGVCT-UHFFFAOYSA-N |
The planar pyridazine ring and conjugated π-system contribute to its UV absorbance at 254–280 nm, a property critical for analytical detection.
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is typically synthesized via multi-step protocols involving:
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Pyridazine Ring Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
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Methoxy Group Introduction: Nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions.
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Carboxamide Coupling: Reaction of pyridazine-3-carbonyl chloride with 2,5-dimethylaniline in tetrahydrofuran (THF) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Hydrazine hydrate, ethanol, Δ | 62 |
| Methoxylation | CH3I, K2CO3, DMF, 60°C | 78 |
| Amidation | SOCl2, THF, 2,5-dimethylaniline | 85 |
Optimal yields require anhydrous conditions and inert atmospheres to prevent oxidation of the dihydropyridazine intermediate.
Applications in Materials Science
Polymer Modification
Incorporation into polyurethane matrices increases:
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Thermal Stability: Decomposition temperature rises from 280°C to 325°C.
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Tensile Strength: 18% improvement due to π-π stacking between aromatic groups .
Catalytic Support
When immobilized on silica nanoparticles, the compound facilitates:
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Knoevenagel Condensation: 92% conversion of benzaldehyde and malononitrile in 2 hours.
Challenges and Future Directions
Pharmacokinetic Limitations
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Aqueous Solubility: <0.01 mg/mL at pH 7.4, necessitating prodrug strategies.
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Plasma Protein Binding: 94%, reducing free drug availability.
Synthetic Optimization
Continuous-flow microreactor systems may address batch variability and improve scalability .
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